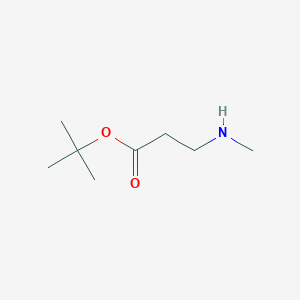

Tert-butyl 3-(methylamino)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-6-9-4/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMOPRNLDIPINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143707-72-6 | |

| Record name | tert-butyl 3-(methylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 3-(methylamino)propanoate CAS number 143707-72-6 properties

An In-Depth Technical Guide to Tert-butyl 3-(methylamino)propanoate (CAS 143707-72-6): Properties, Synthesis, and Applications in Drug Development

Introduction

This compound, with CAS number 143707-72-6, is a valuable bifunctional molecule belonging to the class of β-amino acid esters. It features a secondary amine and a sterically hindered tert-butyl ester, making it a versatile building block in organic synthesis. For researchers and scientists in drug development, its primary significance lies in its application as a flexible linker component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1] The tert-butyl group serves as a common protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the secondary amine provides a nucleophilic handle for further molecular elaboration. This guide offers a comprehensive overview of its chemical properties, a detailed synthetic protocol, analytical characterization methods, and its strategic application in medicinal chemistry, grounded in established scientific principles.

Section 1: Physicochemical and Chemical Properties

Understanding the fundamental properties of a reagent is critical for its proper handling, storage, and application in experimental design. This compound is typically supplied as a colorless to light yellow liquid or a low-melting solid.[2][3] The tert-butyl ester provides significant lipophilicity, as indicated by its calculated LogP of 1.07.[4]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 143707-72-6 | [2][5] |

| Molecular Formula | C₈H₁₇NO₂ | [3][4] |

| Molecular Weight | 159.23 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or solid/semi-solid | [2][3] |

| Boiling Point | 203.7 ± 23.0 °C (at 760 mmHg) | [4][6] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 77.0 ± 22.6 °C | [4] |

| Refractive Index | 1.428 | [4] |

| Vapor Pressure | 0.3 ± 0.4 mmHg (at 25°C) | [4] |

| LogP | 1.07 | [4] |

| Topological Polar Surface Area (PSA) | 38.33 Ų | [4] |

Storage and Stability

For long-term stability, the compound should be stored under refrigerated conditions (2-8°C), sealed in a dry environment, and protected from light.[2][3] For solutions in solvent, storage at -20°C for up to a month or -80°C for up to six months is recommended.[3] Its classification as a combustible liquid (GHS Category 4) necessitates storage away from heat, sparks, and open flames.[5]

Section 2: Synthesis and Purification

The most direct and common method for synthesizing this compound is the Aza-Michael addition. This reaction involves the conjugate addition of a primary amine (methylamine) to an α,β-unsaturated ester (tert-butyl acrylate).

Causality of Experimental Design:

-

Choice of Base: The reaction proceeds readily without a strong base, as methylamine is sufficiently nucleophilic to attack the electron-deficient alkene of the acrylate.

-

Solvent: A polar protic solvent like methanol can facilitate the reaction by stabilizing charged intermediates, though the reaction can also be run neat or in an aprotic solvent like THF.[7]

-

Temperature Control: The reaction is exothermic. Initial cooling is often employed to control the reaction rate and prevent polymerization of the acrylate starting material, especially during the initial addition of the amine.[7]

-

Purification: The product's boiling point allows for purification via vacuum distillation, which is effective at removing non-volatile impurities and unreacted starting materials.[7] Alternatively, silica gel chromatography can be used for high-purity samples.

Diagram 1: Synthetic Workflow

Caption: Logical flow of incorporating the molecule into a PROTAC.

The Tert-butyl Moiety in Medicinal Chemistry

The tert-butyl group itself is a common feature in drug candidates, valued for its ability to provide steric bulk that can enhance binding affinity in specific protein pockets. However, it is also known to be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can be a liability leading to high clearance and poor pharmacokinetic profiles. [8]In the context of this molecule, its role is primarily as a protecting group that is removed during synthesis and is not present in the final PROTAC.

Section 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as a combustible liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation. [2][5]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

| Danger | Skin Irritation (Category 2) | H315: Causes skin irritation [5] | |

| Eye Damage (Category 1) | H318: Causes serious eye damage [5] | ||

| STOT SE (Category 3) | H335: May cause respiratory irritation [5] | ||

| Flammable Liquid (Category 4) | H227: Combustible liquid [5] |

Safe Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [5]* Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat. [5][9]* Handling: Avoid contact with skin, eyes, and inhalation of vapors. [5]Keep away from heat and open flames. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [5] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell. [5]* Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. [5]

-

Conclusion

This compound is more than a simple chemical reagent; it is a key enabling tool for advanced therapeutic design. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its ideal bifunctional architecture make it a valuable asset for researchers in drug discovery. Its role as a foundational piece in the modular construction of PROTAC linkers highlights its importance in the development of next-generation pharmaceuticals aimed at targeted protein degradation. Proper understanding of its handling, synthesis, and strategic application is crucial for leveraging its full potential in the laboratory.

References

-

tert-Butyl N-methyl-β-alaninate | CAS#:143707-72-6 . Chemsrc. [Link]

-

This compound . Fluorochem. [Link]

-

Supporting Information for a scientific article . Royal Society of Chemistry. (Note: This is a representative link for supporting information which often contains spectral data, the specific document is not directly about the target compound but illustrates data format). [Link]

-

Synthesis of tert-butyl propanoate . PrepChem.com. [Link]

-

¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0034239) . Human Metabolome Database. [Link]

-

This compound (C₈H₁₇NO₂) . PubChemLite. [Link]

-

Butyl 3-(tert-butylamino)propanoate . PubChem. [Link]

-

FT-IR spectra of 3-amino-1-propanol and tert-butyl-N-(3-hydroxypropyl) carbamate . ResearchGate. [Link]

-

Supplementary Information for Green Chemistry . The Royal Society of Chemistry. [Link]

-

FT-IR spectrum of tert-butyl... . ResearchGate. [Link]

-

Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities . PubMed. [Link]

-

Metabolically Stable tert-Butyl Replacement . NIH National Library of Medicine. [Link]

-

Tert-butyl 2-methyl-2-(methylamino)propanoate . PubChem. [Link]

-

1-Butanol, 3-methyl-, propanoate . NIST WebBook. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 143707-72-6 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. tert-Butyl N-methyl-β-alaninate | CAS#:143707-72-6 | Chemsrc [chemsrc.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound,143707-72-6-Amadis Chemical [amadischem.com]

- 7. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 8. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

Physical and chemical properties of Tert-butyl 3-(methylamino)propanoate

An In-Depth Technical Guide to Tert-butyl 3-(methylamino)propanoate for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule increasingly utilized in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties, synthesis, reactivity, and critical applications of this compound, with a particular focus on its role as a linker in Proteolysis-Targeting Chimeras (PROTACs).

Introduction: A Key Building Block for Targeted Protein Degradation

This compound (CAS No. 143707-72-6) is a β-amino acid ester characterized by a secondary amine and a tert-butyl protected carboxylic acid. This unique structure provides two distinct points for chemical modification, making it an invaluable building block in multi-step organic synthesis.

Its primary significance in modern drug discovery lies in its application as a flexible linker for the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific disease-causing proteins.[2][3] They consist of two ligands—one binding the target protein, the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The properties of this linker are critical for the efficacy of the PROTAC, and this compound offers a synthetically tractable scaffold to build these crucial components.[1][4]

Physicochemical and Safety Profile

Understanding the fundamental properties and handling requirements of a chemical is paramount for its effective and safe use in a laboratory setting.

Core Properties

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 143707-72-6 | [5] |

| Molecular Formula | C₈H₁₇NO₂ | [2][5] |

| Molecular Weight | 159.23 g/mol | [2][5] |

| IUPAC Name | This compound | |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 203.7 °C | [6] |

| Density | 0.92 g/cm³ | [6] |

| Flash Point | 77.0 ± 22.6 °C | [7] |

| InChIKey | QFMOPRNLDIPINY-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as a combustible liquid that can cause skin irritation, serious eye damage, and respiratory irritation.[7]

-

Hazard Statements: H227, H315, H318, H335

-

Signal Word: Danger

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.[7]

-

Storage: The compound should be stored in a tightly sealed container in a dry, dark place at temperatures between 2-8°C. For long-term storage in solution, recommendations are -80°C for up to 6 months or -20°C for one month, protected from light.[5]

-

Incompatibilities: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.[7]

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved via an aza-Michael addition reaction. This reaction involves the conjugate addition of a primary amine (methylamine) to an α,β-unsaturated ester (tert-butyl acrylate).[8] This method is highly atom-economical and generally proceeds with high yield.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Causality: This protocol is adapted from established procedures for the synthesis of related β-amino esters.[9] The initial cooling to 0°C is critical to control the exothermic nature of the aza-Michael addition of a primary amine, preventing runaway reactions and the formation of side products. Using a solution of methylamine allows for precise stoichiometric control.

-

Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.

-

Charge Reactants: Charge tert-butyl acrylate (1.0 eq) into the flask, dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

Amine Addition: Slowly add a solution of methylamine (e.g., 2M in THF, 1.1 eq) to the stirred solution of tert-butyl acrylate via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acrylate is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash with brine to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[9]

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Commercial suppliers confirm the structure via ¹H NMR and purity via GC.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure and data from analogous compounds, the following proton (¹H) and carbon (¹³C) NMR signals are expected (in CDCl₃).[10]

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| ~2.85 | Triplet | 2H | -CH₂-N- | |

| ~2.50 | Triplet | 2H | -CH₂-C(O)O- | |

| ~2.45 | Singlet | 3H | N-CH₃ | |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ | |

| ~1.5-2.0 | Broad Singlet | 1H | N-H |

| ¹³C NMR | δ (ppm) | Assignment |

| ~172.0 | C=O (Ester) | |

| ~80.5 | -C(CH₃)₃ | |

| ~47.0 | -CH₂-N- | |

| ~36.0 | N-CH₃ | |

| ~35.5 | -CH₂-C(O)O- | |

| ~28.0 | -C(CH₃)₃ |

Chromatographic Analysis

Gas Chromatography (GC): GC is the standard method for determining the purity of this volatile compound. A purity of >98% is commonly reported for commercial batches.[5] Method development may require dissolving the sample in a solvent like methanol to reduce viscosity for direct injection.[11]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from its two orthogonal reactive sites: the nucleophilic secondary amine and the acid-labile tert-butyl ester.

Caption: Key reactive pathways of this compound.

-

Secondary Amine: The N-H bond provides a site for further functionalization. The nitrogen atom acts as a potent nucleophile, readily undergoing reactions such as:

-

Acylation: Reaction with acyl chlorides or activated esters to form stable amide bonds.

-

Alkylation/Arylation: Reaction with alkyl or aryl halides to form a tertiary amine. Nickel-catalyzed cross-coupling reactions are effective for N-arylation.[12]

-

-

Tert-butyl Ester: This group serves as a robust protecting group for the carboxylic acid. It is stable to many reaction conditions, including those that are basic or nucleophilic. It can be selectively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane, to liberate the free carboxylic acid without affecting other parts of the molecule.[13]

Application in PROTAC Synthesis

The orthogonal reactivity described above makes this molecule an ideal linker for PROTAC synthesis. The general strategy allows for the sequential and controlled attachment of the two different ligands.

Caption: General workflow for using the linker in PROTAC synthesis.

This step-wise approach prevents polymerization and the formation of undesired homo-dimers of the ligands. By first coupling a ligand to the amine, the ester remains protected. Following purification, the ester is deprotected to reveal the carboxylic acid, which then serves as the handle to attach the second ligand, completing the synthesis of the PROTAC molecule.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the rational design of complex molecules. Its well-defined physical properties, straightforward synthesis, and predictable, orthogonal reactivity make it a reliable component in demanding synthetic campaigns. For scientists engaged in the development of targeted protein degraders and other advanced therapeutics, a thorough understanding of this molecule's characteristics is essential for leveraging its full potential in accelerating the discovery of novel medicines.

References

-

O'Donnell, C. J., et al. Reaction of β-Amino α,β-Unsaturated Esters with Amines. Bulletin of the Chemical Society of Japan. [Link]

-

Supporting Information for scientific article. Royal Society of Chemistry. [Link]

-

Kowalczyk, T., et al. Poly(beta-amino esters): applications in immunology. PMC, PubMed Central. [Link]

-

Supporting Information for Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. [Link]

-

Burel, A., et al. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry (RSC Publishing). [Link]

-

Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

-

Jeon, H., et al. Harnessing β-Hydroxyl Groups in Poly(β-Amino Esters) toward Robust and Fast Reprocessing Covalent Adaptable Networks. Macromolecules, ACS Publications. [Link]

-

Escalante, J., et al. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]

-

Supporting Information for Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. The Royal Society of Chemistry. [Link]

-

ResearchGate. Aza-Michael addition of benzylamine to methyl 6 and tert-butyl 7.... [Link]

-

Environmental Protection Agency. III Analytical Methods. [Link]

-

Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

-

Supporting Information for Green Chemistry article. The Royal Society of Chemistry. [Link]

-

Wooley, K.L., et al. The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. [Link]

- Google Patents.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 9. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

An In-Depth Technical Guide to Tert-butyl 3-(methylamino)propanoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(methylamino)propanoate, a key building block in modern medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, provide a detailed, field-proven protocol for its synthesis and purification, and explore its critical role in the development of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a practical resource for researchers and scientists engaged in synthetic chemistry and drug development, offering both foundational knowledge and actionable experimental procedures.

Core Molecular Attributes

This compound is a secondary amine-containing ester that has gained significant traction as a versatile linker component in the design of bifunctional molecules. Its structure combines a nucleophilic secondary amine, a flexible propanoate chain, and a sterically bulky tert-butyl ester protecting group.

Molecular Formula and Weight

The fundamental identifying characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO₂ | [1][2][3][4] |

| Molecular Weight | 159.23 g/mol | [1][2][3][4] |

| CAS Number | 143707-72-6 | [2][3] |

Chemical Structure

The structure of this compound features a simple aliphatic chain, making it a flexible component when incorporated into larger molecules.

Sources

Spectral Characterization of Tert-butyl 3-(methylamino)propanoate: A Technical Guide

Molecular Structure and Overview

Tert-butyl 3-(methylamino)propanoate is a secondary amine and a tert-butyl ester with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol .[1] Its structure presents distinct features amenable to spectroscopic characterization, namely the tert-butyl group, the propanoate backbone, and the N-methyl secondary amine.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Typical spectral width: 0 to 200 ppm.

-

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.75 | Triplet (t) | 2H | -CH₂-N |

| ~2.45 | Singlet (s) | 3H | N-CH₃ |

| ~2.40 | Triplet (t) | 2H | -CH₂-C=O |

| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ |

| ~1.7 (broad) | Singlet (s) | 1H | N-H |

Interpretation of ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show five distinct signals. The most downfield signal around 2.75 ppm corresponds to the methylene group adjacent to the nitrogen atom. The singlet at approximately 2.45 ppm is characteristic of the N-methyl group. The other methylene group, adjacent to the carbonyl, is expected around 2.40 ppm. The large singlet at approximately 1.45 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group. A broad singlet for the N-H proton is also anticipated, the chemical shift of which can be variable and concentration-dependent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Ester) |

| ~80 | -C (CH₃)₃ |

| ~49 | -C H₂-N |

| ~36 | N-C H₃ |

| ~35 | -C H₂-C=O |

| ~28 | -C(C H₃)₃ |

Interpretation of ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to show six signals. The ester carbonyl carbon is the most downfield signal, appearing around 172 ppm. The quaternary carbon of the tert-butyl group is expected around 80 ppm. The two methylene carbons will have distinct chemical shifts, with the one attached to nitrogen being more downfield (~49 ppm) than the one adjacent to the carbonyl group (~35 ppm). The N-methyl carbon should appear around 36 ppm, and the three equivalent methyl carbons of the tert-butyl group will give a single signal at approximately 28 ppm.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR-ATR Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples.

-

Background Scan: With a clean and empty ATR crystal, perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of this compound onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Predicted IR Spectral Data

The table below outlines the predicted characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3350 - 3310 | Weak-Medium | Secondary Amine | N-H Stretch |

| 2980 - 2850 | Strong | Alkyl C-H | C-H Asymmetric & Symmetric Stretch |

| 1735 - 1715 | Strong | Ester C=O | C=O Stretch |

| 1470 - 1450 | Medium | Alkyl CH₂, CH₃ | C-H Bend |

| 1390 & 1365 | Medium | tert-Butyl | C-H Bend (Umbrella mode) |

| 1250 - 1150 | Strong | Ester C-O | C-O Stretch |

| 1200 - 1020 | Medium | Aliphatic Amine | C-N Stretch |

Interpretation of IR Spectrum:

The IR spectrum will be dominated by a strong, sharp absorption band around 1735-1715 cm⁻¹, which is characteristic of the ester carbonyl (C=O) stretch. The N-H stretch of the secondary amine is expected as a weak to medium band in the region of 3350-3310 cm⁻¹. Strong C-H stretching vibrations from the alkyl groups will be prominent between 2980 and 2850 cm⁻¹. The characteristic "umbrella" bending of the tert-butyl group should be observable as two medium bands at approximately 1390 and 1365 cm⁻¹. A strong C-O stretching band for the ester is expected in the 1250-1150 cm⁻¹ region.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Methodology:

-

Instrumentation: A mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Sample Introduction: For EI, the sample is introduced via a direct insertion probe or GC-MS. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.

Predicted Mass Spectrum Data

The monoisotopic mass of this compound is 159.12593 Da.[2]

Predicted Fragmentation Pattern (EI):

-

m/z 159: Molecular ion [M]⁺•.

-

m/z 144: Loss of a methyl group (-CH₃).

-

m/z 102: Loss of the tert-butyl group (-C₄H₉) or isobutylene (-C₄H₈) via McLafferty rearrangement.

-

m/z 88: Alpha-cleavage with loss of C₄H₉O₂.

-

m/z 57: Tert-butyl cation [C(CH₃)₃]⁺, often a very stable and abundant fragment.

Predicted ESI-MS: In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 160.13321.[2] Other adducts such as [M+Na]⁺ at m/z 182.11515 may also be observed.[2]

Interpretation of Mass Spectrum:

The mass spectrum provides the molecular weight of the compound. The fragmentation pattern is a molecular fingerprint. The prominent peak at m/z 57 in the EI spectrum would be a strong indicator of the presence of a tert-butyl group. The loss of 57 mass units from the molecular ion (159 -> 102) is also indicative of the tert-butyl ester moiety. Alpha-cleavage adjacent to the nitrogen atom is another expected fragmentation pathway.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Key Mass Spec Fragmentation

Caption: Primary fragmentation pathways of this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. By combining predicted data with established spectroscopic principles, researchers and drug development professionals can effectively utilize NMR, IR, and MS to confirm the identity and purity of this important chemical intermediate. The provided experimental protocols serve as a starting point for laboratory analysis, ensuring reliable and reproducible results.

References

- MedChemExpress. tert-Butyl 3-(methylamino)

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information for Green Chemistry. [Link]

-

PubChemLite. This compound (C8H17NO2). [Link]

Sources

Purity and appearance of Tert-butyl 3-(methylamino)propanoate

An In-Depth Technical Guide to the Purity and Appearance of Tert-butyl 3-(methylamino)propanoate

Introduction

This compound (CAS No. 143707-72-6) is a valuable bifunctional molecule, incorporating both a secondary amine and a protected carboxylic acid in the form of a tert-butyl ester.[1][2] This structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures where precise control over reactivity is paramount. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the secondary amine provides a nucleophilic center for further functionalization.

Given its role as a precursor in multi-step syntheses, the purity and well-defined character of this compound are not merely figures of merit but critical determinants of reaction yield, impurity profiles of subsequent intermediates, and the ultimate quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the appearance, physicochemical properties, and rigorous analytical methodologies required to ascertain the purity of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Expected Appearance

A thorough understanding of the compound's physical and chemical properties is the foundation of its effective use and analysis.

Appearance

The physical state of this compound can be variable, with commercial suppliers describing it as a liquid, solid, or semi-solid.[3] This variability may depend on the residual solvent content and the presence of minor impurities. In its high-purity form, it is typically a clear liquid.[1][4] While supplier data often lists it as colorless, synthesized batches of similar amino esters are sometimes described as yellow oils, suggesting that a pale yellow tint may be present, particularly in material that is not highly purified.[5]

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 143707-72-6 | [1][3] |

| Molecular Formula | C₈H₁₇NO₂ | [2] |

| Molecular Weight | 159.23 g/mol | [3] |

| Physical Form | Liquid, Solid, or Semi-Solid | [3] |

| Boiling Point | 203.7 °C (Predicted) | |

| Flash Point | 77.0 ± 22.6 °C | [1][4] |

| Purity (Typical) | ≥95% to ≥98% | [3][4] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [3] |

Comprehensive Purity Assessment: A Multi-Modal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a combination of chromatographic and spectroscopic methods to identify and quantify the principal component, volatile and non-volatile impurities, residual solvents, and water content.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone for determining the purity of non-volatile organic compounds. For this compound, which lacks a strong native chromophore for UV detection, a derivatization step is essential to achieve high sensitivity.[6] Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol reacts with the primary or secondary amine to form a highly fluorescent isoindole derivative, which can be detected with high sensitivity by a fluorescence detector (FLD).[7][8] A reversed-phase C18 column is the standard choice, as it effectively separates the derivatized analyte from unreacted reagents and other polar and non-polar impurities based on hydrophobicity.[9]

Protocol: Purity by HPLC-FLD with OPA Derivatization

-

Reagent Preparation:

-

OPA Reagent: Prepare a solution of o-phthalaldehyde and 3-mercaptopropionic acid in a borate buffer (pH ~9.5). This reagent should be prepared fresh daily and protected from light.

-

-

Standard & Sample Preparation:

-

Accurately weigh ~10 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water mixture).

-

-

Derivatization Procedure:

-

In an autosampler vial, mix 100 µL of the diluted sample/standard with 400 µL of the OPA reagent.

-

Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. The timing is critical for reproducibility.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a gradient pump, autosampler, and fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Buffered aqueous solution (e.g., 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A typical gradient might run from 20% B to 80% B over 20 minutes to elute a wide range of impurities.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelengths: Excitation at 340 nm, Emission at 455 nm.[8]

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials or solvents.[10] The compound is sufficiently volatile to be analyzed by GC. A low-polarity capillary column (e.g., 5% phenyl polysiloxane) separates compounds based on their boiling points and polarity. The mass spectrometer provides definitive identification of eluting peaks by comparing their fragmentation patterns to spectral libraries. For quantitative analysis of residual solvents, a headspace autosampler is typically used to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile analyte.[11]

Protocol: Volatile Impurity Profile by GC-MS

-

Sample Preparation:

-

Accurately weigh ~25 mg of the sample into a GC vial.

-

Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or methanol).

-

-

GC-MS Conditions:

-

Instrument: GC system coupled to a Mass Spectrometer (MS).

-

Column: DB-5ms, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temp: 280 °C.

-

Ion Source Temp: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

-

Data Analysis:

-

Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify impurities using area percent or by creating calibration curves with certified standards if specific impurity levels are required.

-

Quantitative NMR (qNMR) Spectroscopy

Causality: While ¹H NMR is primarily used for structural elucidation, its quantitative application (qNMR) is a powerful primary method for determining the absolute purity (mass fraction) of a substance without needing a reference standard of the analyte itself.[10] The method relies on comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified, high-purity internal standard of known mass. The key to accuracy is ensuring full relaxation of all relevant protons by using a long relaxation delay (d1), typically at least five times the longest T1 relaxation time of any proton being integrated.

Protocol: Absolute Purity by qNMR

-

Selection of Internal Standard:

-

Choose a standard with high purity, stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

-

Sample Preparation:

-

Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into a vial. Record weights precisely.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃).

-

-

NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: A standard single-pulse experiment with a precisely calibrated 90° pulse.

-

Relaxation Delay (d1): ≥ 30 seconds (a conservative value to ensure full relaxation).

-

Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio >250:1 for the signals to be integrated.

-

-

Data Processing and Calculation:

-

Apply Fourier transform and perform phase and baseline correction.

-

Integrate a well-resolved signal from the analyte (e.g., the singlet from the tert-butyl protons) and a signal from the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = Mass

-

P_std = Purity of the internal standard

-

-

Common Impurities and Their Origins

Understanding potential impurities is critical for developing robust analytical methods and purification strategies.

| Impurity Type | Potential Compounds | Likely Origin |

| Starting Materials | Tert-butyl acrylate, Methylamine | Incomplete reaction during synthesis.[12] |

| By-products | Di-adducts (e.g., tert-butyl 3,3'-(methylazanediyl)dipropanoate) | Reaction of the product with another molecule of tert-butyl acrylate. |

| Degradation Products | 3-(Methylamino)propanoic acid, Isobutylene | Hydrolysis of the tert-butyl ester, especially under acidic conditions or prolonged storage. |

| Residual Solvents | Toluene, Dichloromethane, Ethyl Acetate, etc. | Carryover from the reaction workup and purification steps.[13] |

Purification Strategies

For research and development purposes, if the purity of a batch is found to be insufficient, standard laboratory purification techniques can be employed:

-

Vacuum Distillation: Effective for removing non-volatile impurities or solvents with significantly different boiling points. Given the compound's predicted boiling point, this method is highly suitable for thermally stable liquids.[14]

-

Column Chromatography: Silica gel chromatography using a gradient of a polar solvent (e.g., methanol in dichloromethane, often with a small amount of base like triethylamine to prevent streaking) can be used to separate polar impurities and closely related by-products.[14]

Conclusion

The quality of this compound is a critical parameter that directly impacts its performance in synthetic applications. A clear, colorless to light yellow liquid or semi-solid appearance is typical, with commercial purities generally exceeding 95%. A definitive assessment of purity, however, requires a multi-technique analytical approach. HPLC with derivatization provides an accurate measure of the main component and non-volatile impurities, GC-MS is essential for identifying volatile contaminants and residual solvents, and qNMR offers a primary method for determining absolute purity. By implementing these rigorous, self-validating protocols, researchers and drug development professionals can ensure the material's identity, strength, and quality, thereby guaranteeing the integrity and reproducibility of their scientific outcomes.

References

- MedChemExpress. (2025). This compound-SDS.

-

ResearchGate. (n.d.). HPLC separation of acidic amino acid esters. Retrieved from [Link]

- Supporting Information. (n.d.). General procedure for the synthesis of compounds.

-

PubChemLite. (n.d.). This compound (C8H17NO2). Retrieved from [Link]

- Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University.

-

Wiczkowski, W., Romaszko, J., & Szawara-Nowak, D. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health. Retrieved from [Link]

-

Global Science. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

-

Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Retrieved from [Link]

-

Reagent Instruments Network. (n.d.). This compound - Fluorochem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]

-

Polish Pharmaceutical Society. (n.d.). Validation of an analytical procedure: Control of residual solvents in pharmaceutical substance. Retrieved from [Link]

- The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry.

-

Church, C. D., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 143707-72-6 [sigmaaldrich.com]

- 4. This compound | 143707-72-6 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. myfoodresearch.com [myfoodresearch.com]

- 7. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of Tert-butyl 3-(methylamino)propanoate: A Methodical Approach for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

Tert-butyl 3-(methylamino)propanoate is a valuable building block in organic synthesis, finding utility in the development of novel pharmaceutical agents and other complex molecules. A thorough understanding of its solubility characteristics is a fundamental prerequisite for its effective use in reaction chemistry, purification, formulation, and preclinical development. Low or misunderstood solubility can lead to significant challenges, including unpredictable reaction kinetics, poor bioavailability, and unreliable in vitro testing results.[1][2] This technical guide provides a comprehensive framework for systematically determining the solubility of this compound. It moves beyond a simple data sheet to offer detailed, field-proven protocols for both qualitative and quantitative solubility assessment, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This document is intended to equip researchers, chemists, and drug development scientists with the necessary tools to generate a robust and reliable solubility profile for this compound.

Physicochemical Profile and Theoretical Context

Before embarking on experimental determination, it is crucial to understand the physicochemical properties of this compound and the theoretical principles governing its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | [3] |

| Molecular Weight | 159.23 g/mol | [4] |

| CAS Number | 143707-72-6 | [5] |

| Appearance | Liquid or Solid/Semi-solid | [6][5] |

| Predicted XlogP | 0.6 | [3] |

| Structure |

The structure reveals a molecule with both hydrophobic (tert-butyl group) and hydrophilic (secondary amine and ester functionalities) regions. The secondary amine provides a site for protonation in acidic conditions, suggesting that pH will significantly influence its aqueous solubility. The general principle of "like dissolves like" predicts moderate solubility in polar solvents and lower solubility in nonpolar solvents.

Equilibrium vs. Kinetic Solubility: A Critical Distinction

It is essential to differentiate between two types of solubility measurements:

-

Kinetic Solubility: This is often measured in high-throughput settings where a compound, typically dissolved in a strong organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[1][2] Precipitation is monitored over a short period. While fast, this method can lead to the formation of supersaturated solutions, thus overestimating the true solubility.[7][8]

-

Thermodynamic (Equilibrium) Solubility: This is the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.[9] It represents the true, stable solubility and is the "gold standard" for physicochemical characterization.[10] The shake-flask method is the most reliable technique for determining equilibrium solubility.[7][10] For all subsequent protocols, our focus will be on determining this thermodynamically stable value.

Part 1: Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid and cost-effective way to classify the compound's solubility across a range of solvent polarities and pH conditions. This information is invaluable for selecting appropriate solvents for reactions, purifications, and subsequent quantitative analysis.

Experimental Protocol: Qualitative Solubility Testing

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a variety of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes or 1.5 mL vials

-

Vortex mixer

-

Solvents: Water, 5% HCl (aq), 5% NaHCO₃ (aq), 5% NaOH (aq), Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Hexane.

Procedure:

-

Sample Preparation: Add approximately 25 mg of this compound to a series of labeled test tubes.[11]

-

Solvent Addition: Add 0.75 mL of the first test solvent to the corresponding tube.[11]

-

Agitation: Vigorously shake or vortex the tube for 60 seconds.[12]

-

Observation: Visually inspect the solution. Classify the solubility as:

-

Soluble: A clear, homogenous solution with no visible solid particles.

-

Partially Soluble: The solution is cloudy, or some solid remains undissolved.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Repeat: Repeat steps 2-4 for each solvent to be tested. For aqueous solutions, testing in acidic (5% HCl), neutral (Water), and basic (5% NaHCO₃, 5% NaOH) media is critical to understand the impact of pH.[13]

Causality: The use of acidic and basic solutions is diagnostic. Solubility in 5% HCl suggests the presence of a basic functional group (the amine), which forms a soluble salt.[13] Solubility in 5% NaOH would indicate a strongly acidic group, while solubility in the weaker base NaHCO₃ points to a more acidic group like a carboxylic acid.[11]

Workflow for Qualitative Assessment

Caption: Workflow for qualitative solubility screening.

Part 2: Quantitative Equilibrium Solubility Determination

The shake-flask method is the definitive technique for measuring equilibrium solubility.[7][10] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Experimental Protocol: Shake-Flask Method

Objective: To accurately quantify the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents of interest (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS, GC)

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to add enough solid so that a significant amount remains undissolved at equilibrium.[7]

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the samples for an extended period.

-

Expert Insight: A 24-hour period is a common starting point, but true equilibrium may take longer.[2] To ensure equilibrium is reached, it is best practice to take measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[14]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, either:

-

Dilution: Immediately dilute the clear, saturated solution with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Part 3) to determine the concentration.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Workflow for Quantitative Shake-Flask Method

Caption: Workflow for the quantitative shake-flask method.

Part 3: Analytical Quantification

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique suitable for this compound, given the presence of chromophores (ester group). Gas chromatography (GC) is also a viable option.[15]

Protocol: HPLC-UV Method Development and Calibration

Objective: To develop a reliable HPLC-UV method and create a calibration curve for the accurate quantification of this compound.

Procedure:

-

Stock Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a primary stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Perform serial dilutions of the primary stock solution to prepare a series of at least five calibration standards that bracket the expected concentration of the solubility samples.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set to an appropriate wavelength (e.g., 210-220 nm, where esters typically absorb).

-

Analysis: Inject each calibration standard in triplicate to establish reproducibility.

-

-

Calibration Curve Construction: Plot the peak area from the HPLC chromatogram against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for a reliable calibration curve.

-

Sample Analysis: Inject the diluted solubility samples (from step 3.1.7) into the HPLC system and record the peak areas. Use the calibration curve equation to calculate the concentration in the diluted samples.

Data Presentation

All quantitative solubility data should be compiled into a clear and concise table.

Table 2: Experimentally Determined Equilibrium Solubility of this compound at 25°C

| Solvent | pH (if aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | ~8-9 (est.) | Fill in data | Fill in data |

| PBS | 7.4 | Fill in data | Fill in data |

| 0.1 M HCl | 1.0 | Fill in data | Fill in data |

| Ethanol | N/A | Fill in data | Fill in data |

| Acetonitrile | N/A | Fill in data | Fill in data |

| Dichloromethane | N/A | Fill in data | Fill in data |

| Hexane | N/A | Fill in data | Fill in data |

Conclusion

A systematic and rigorous determination of the solubility of this compound is not merely an academic exercise; it is a critical step in enabling its successful application in research and development. By employing the gold-standard shake-flask method, coupled with a robust analytical technique like HPLC, researchers can generate reliable and reproducible equilibrium solubility data. This information underpins rational solvent selection for synthesis and purification, provides essential inputs for formulation development, and ensures the integrity of data from biological assays. Following the detailed protocols within this guide will empower scientific professionals to build a comprehensive solubility profile, mitigating risks and accelerating project timelines.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from protocols.io. [Link]

-

Solubility equilibrium - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from dissolutiontech.com. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (n.d.). Retrieved from ncbi.nlm.nih.gov. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from sciencedirect.com. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from austincc.edu. [Link]

-

Procedure For Determining Solubility Of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from scribd.com. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from grossmont.edu. [Link]

-

Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study - PubMed. (n.d.). Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds - American Chemical Society. (n.d.). Retrieved from pubs.acs.org. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). Retrieved from researchgate.net. [Link]

-

This compound (C8H17NO2) - PubChemLite. (n.d.). Retrieved from pubchemlite.com. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 143707-72-6 [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | 143707-72-6 [sigmaaldrich.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Stability and Storage Conditions for Tert-butyl 3-(methylamino)propanoate: A Guide for Researchers

An In-Depth Technical Guide

Abstract

Tert-butyl 3-(methylamino)propanoate (CAS No. 143707-72-6) is a valuable building block in pharmaceutical and chemical synthesis. As with many complex organic molecules, its stability is not absolute. This guide provides an in-depth analysis of the chemical stability profile of this compound, detailing its primary degradation pathways and the underlying chemical principles. We offer field-proven recommendations for optimal storage and handling to ensure its integrity and provide a detailed, exemplary protocol for developing a stability-indicating analytical method. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to maximize the shelf-life and experimental reproducibility of this important reagent.

Introduction to this compound

This compound is a bifunctional molecule containing a secondary amine and a tert-butyl ester. The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis due to its unique reactivity profile.[1] It is notably stable under many synthetic conditions, including neutral and basic environments, yet can be selectively removed under mild acidic conditions.[1][2] This characteristic makes it a cornerstone of orthogonal protection strategies, particularly in peptide and complex molecule synthesis. Understanding the factors that compromise its stability is paramount for its effective use.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of a compound is the foundation of stability assessment.

| Property | Value | Source(s) |

| CAS Number | 143707-72-6 | |

| Molecular Formula | C₈H₁₇NO₂ | [3] |

| Molecular Weight | 159.23 g/mol | |

| Appearance | Solid, semi-solid, lump, or liquid | [4] |

| Synonyms | tert-butyl 3-(N-methylamino)propionate; N-beta-Methyl-beta-alanine t-butyl ester | [5] |

| InChI Key | QFMOPRNLDIPINY-UHFFFAOYSA-N | [4] |

Chemical Stability Profile

The stability of this compound is governed primarily by its two functional groups: the tert-butyl ester and the secondary amine. While supplier safety data sheets (SDS) consistently state the compound is "stable under recommended storage conditions," this statement warrants a deeper, mechanistic exploration for the scientific audience.[6] The principal vulnerabilities are hydrolysis, and to a lesser extent, thermal and oxidative degradation.

Susceptibility to Hydrolysis: The Primary Degradation Pathway

Hydrolysis of the ester linkage is the most significant potential degradation route for this molecule. The rate and mechanism of this hydrolysis are highly dependent on the ambient pH.

The tert-butyl ester group is highly susceptible to cleavage under acidic conditions.[2] This reaction is a cornerstone of its utility as a protecting group but also its primary stability liability.[1] The deprotection proceeds through a unimolecular elimination (E1) or AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.[1][7]

The causality is as follows:

-

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., trace HCl, trifluoroacetic acid). This increases the electrophilicity of the carbonyl carbon.[2]

-

Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, forming a relatively stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid, 3-(methylamino)propanoic acid.[2] This step is typically the rate-limiting step.

-

Elimination: The highly reactive tert-butyl cation is then quenched, often by eliminating a proton to form a volatile byproduct, isobutylene gas.[2]

This pathway is efficient even with mild acids, and care must be taken to avoid acidic contaminants during storage and handling.[8]

Caption: Mechanism of acid-catalyzed hydrolysis.

In contrast to its acid lability, the tert-butyl ester group is highly stable under neutral and basic conditions.[2] The significant steric hindrance provided by the bulky tert-butyl group effectively shields the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions, which is the typical mechanism for base-catalyzed ester hydrolysis (BAC2).[1][9] This inherent stability is a key reason for its widespread use in multi-step synthesis.

Thermal and Photostability

While specific thermal decomposition data is unavailable, general chemical principles and supplier recommendations suggest avoiding high temperatures.[6][10] Thermal stress can provide the activation energy to overcome stability barriers, potentially leading to non-specific decomposition. Similarly, recommendations to "Keep in dark place" or "protect from light" indicate a potential for photodegradation, a common issue for organic molecules that can absorb UV radiation.

Incompatible Materials

Contact with the following should be avoided:

-

Strong Acids: As detailed above, acids will catalyze rapid degradation.[8]

-

Strong Oxidizing Agents: The secondary amine group can be susceptible to oxidation.[11]

-

Moisture: The presence of water, especially with acidic or basic contaminants, can facilitate hydrolysis.[11]

Proposed Degradation Products

Based on the primary degradation pathway, the following products can be anticipated in a stability study.

| Degradation Pathway | Proposed Degradation Product | Chemical Formula | Notes |

| Acid-Catalyzed Hydrolysis | 3-(Methylamino)propanoic acid | C₄H₉NO₂ | The primary non-volatile degradant. |

| Acid-Catalyzed Hydrolysis | Isobutylene | C₄H₈ | A volatile gas formed from the tert-butyl cation. |

| Acid-Catalyzed Hydrolysis | tert-Butanol | C₄H₁₀O | Formed if the tert-butyl cation is quenched by water. |

Recommended Storage and Handling Procedures

The integrity of this compound is best preserved by strict adherence to appropriate storage and handling protocols, which are directly derived from its chemical stability profile.

Optimal Storage Conditions

The following table synthesizes recommendations from multiple chemical suppliers.

| Condition | Recommendation | Rationale & Source(s) |

| Temperature (Neat) | 2-8°C | Minimizes thermal energy, slowing potential degradation reactions. This is the most consistent recommendation.[4] |

| Temperature (In Solution) | -20°C (1 month) or -80°C (6 months) | Cryogenic storage significantly reduces molecular motion and chemical reactivity, extending shelf-life in solution.[6] |

| Atmosphere | Sealed in dry / under inert gas | Prevents exposure to atmospheric moisture, which is a key reactant in hydrolysis.[10] |

| Light | Keep in a dark place / Protect from light | Prevents potential photodegradation. |

| Container | Tightly closed container | Prevents ingress of moisture and other atmospheric contaminants.[10] |

Handling Best Practices

For maintaining compound purity and ensuring user safety, the following practices are essential:

-

Inert Atmosphere: When handling, especially for long-term storage aliquoting, use an inert atmosphere (e.g., argon or nitrogen) to displace air and moisture.[10]

-

Temperature Equilibration: Before opening, allow refrigerated or frozen containers to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold compound.[12]

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing contaminants, especially acidic residues, which could initiate degradation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound is classified as a skin and eye irritant.[5][6]

Experimental Protocols for Stability Assessment

A self-validating stability study requires a robust, stability-indicating analytical method. This is a method capable of separating the intact active compound from its potential degradation products, thus allowing for accurate quantification of both over time.[13] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[13]

Protocol: Development of a Stability-Indicating HPLC-UV Method

This section provides an exemplary, detailed protocol for developing a method to assess the stability of this compound.

Objective: To quantify the parent compound and separate it from its primary hydrolysis degradant, 3-(methylamino)propanoic acid.

1. Apparatus & Reagents:

-

HPLC system with UV or PDA detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

This compound reference standard

-

Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

2. Chromatographic Conditions (Starting Point for Method Development):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm (or scan for optimal wavelength)

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the reference standard in a 50:50 mixture of Acetonitrile:Water.

-

For stability samples, dilute to a final concentration of ~0.1 mg/mL using the same diluent.

4. Forced Degradation Study (to prove method is stability-indicating):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Let stand at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Let stand at room temperature for 24 hours.

-

Analysis: Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation peaks are baseline-resolved from the main parent peak.

5. Validation:

-

Once the method is optimized to show clear separation, it should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and range.

Workflow for a Comprehensive Stability Study

Caption: General workflow for a stability study.

Summary and Key Takeaways

-

Primary Liability: The tert-butyl ester of this compound is highly sensitive to acid-catalyzed hydrolysis, which is its main degradation pathway.

-

Optimal Storage: The compound should be stored refrigerated (2-8°C ), dry , and protected from light and acidic contaminants.

-

Handling is Critical: To prevent moisture-induced degradation, always allow the container to reach room temperature in a desiccator before opening.

-

Stability Testing: A validated, stability-indicating HPLC method is essential for accurately determining the shelf-life and degradation profile of the compound under various conditions.

-

Chemical Nature: Its stability under basic and neutral conditions makes it a robust reagent when handled and stored correctly.

By understanding the chemical principles governing its stability and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

-

ACS Green Chemistry Institute. (n.d.). Acids - Reagent Guide. ACS GCI Pharmaceutical Roundtable. Retrieved from Wordpress. [Link]

-

Mabury, S. A., & Johnson, R. L. (2005). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry, 24(8), 1849-1854. [Link]

-

Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 8(22), 5001-5003. [Link]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from AAPPTEC. [Link]

-

Loba Chemie. (n.d.). tert-BUTYLAMINE FOR SYNTHESIS Safety Data Sheet. Retrieved from Loba Chemie. [Link]

-

Kancharla, S. R., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(11), 3328. [Link]

-

PubChemLite. (n.d.). This compound (C8H17NO2). Retrieved from PubChemLite. [Link]

-

Reddy, P. G., & Kumar, S. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44B(11), 2393-2395. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from Separation Science. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from ResolveMass Laboratories Inc. [Link]

-

Worrell, B. T., et al. (2022). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. Advanced Functional Materials, 32(6), 2106509. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl esters. Retrieved from Organic Chemistry Portal. [Link]

-

Tzeng, S. Y., & Green, J. J. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Healthcare Materials, 7(23), e1800826. [Link]

-

Iqbal, M., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology, 10, 868356. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acids - Wordpress [reagents.acsgcipr.org]

- 3. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 143707-72-6 [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. fishersci.com [fishersci.com]

- 9. tert-Butyl Esters [organic-chemistry.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. peptide.com [peptide.com]